The compound 6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is a complex organic molecule with potential pharmaceutical applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
This compound is referenced in various chemical databases and research articles, indicating its relevance in medicinal chemistry and drug development. It is associated with studies focusing on the modulation of specific biological pathways.
This compound can be classified under the following categories:
The synthesis of this compound typically involves multiple steps, often starting from simpler precursors. The general method may include:
Technical details regarding the specific reagents and conditions used in each step are crucial for replicating the synthesis.
The molecular structure of the compound can be represented by its molecular formula and molecular weight of approximately 446.54 g/mol.
C1=CC=C(C=C1C(=O)NCC(=O)N=C(N)C(=O)C(C)C)N
InChI=1S/C24H30N4O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27(30)13-11-26(12-14-27)15-20(28)17-32-22-10-5-4-9-21(22)31-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i3D3
The compound may undergo various chemical reactions typical for amides and pyrimidines:
Technical details on reaction conditions (temperature, solvents, catalysts) are essential for understanding reactivity.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways.
Data from pharmacological studies would provide insights into efficacy and safety profiles.
Relevant data from analytical methods like NMR spectroscopy or mass spectrometry would support these properties.
This compound has potential applications in:
Research into this compound's efficacy and safety could lead to significant advancements in therapeutic strategies against various diseases.
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: